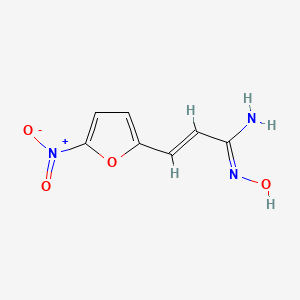
N'-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamide
説明
N-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamide, also known as N-hydroxy-5-nitrofuran-2-ylprop-2-enamide or NFPA, is an organic compound that has been used in numerous scientific research applications due to its unique properties. NFPA is a synthetic compound that was first synthesized in the early 1960s and has since been used in a variety of research fields, including biochemistry, physiology, and pharmacology. This compound has been used in various research applications due to its ability to act as an inhibitor, a catalyst, and a substrate for a variety of biochemical and physiological processes.
科学的研究の応用
NFPA has been used in a variety of scientific research applications due to its unique properties. This compound has been used as an inhibitor of enzymes, as a catalyst in biochemical reactions, and as a substrate in biochemical processes. It has also been used to study the effects of drugs on the body, as well as to study the effects of various environmental factors on the body. Additionally, NFPA has been used to study the effects of various drugs on the nervous system and to study the effects of various drugs on the immune system.
作用機序
NFPA acts as an inhibitor of enzymes, a catalyst in biochemical reactions, and a substrate in biochemical processes. It works by binding to the active site of the enzyme, preventing it from catalyzing its reaction. It also works by binding to the substrate and promoting the reaction of the substrate with the enzyme. It is also able to bind to the receptor sites of cells, which can lead to changes in cell function.
Biochemical and Physiological Effects
NFPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, catalyze biochemical reactions, and act as a substrate in biochemical processes. It has also been shown to have an effect on the nervous system, the immune system, and the cardiovascular system. Additionally, NFPA has been shown to have an effect on the metabolism of drugs, as well as on the absorption and distribution of drugs.
実験室実験の利点と制限
NFPA has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is its ability to act as an inhibitor, a catalyst, and a substrate in biochemical processes. Additionally, NFPA is relatively non-toxic and has a low boiling point, making it ideal for use in laboratory experiments. On the other hand, NFPA is a synthetic compound and is not found naturally in the body, so its effects may not be the same as those of naturally occurring compounds. Additionally, NFPA can be difficult to synthesize and is relatively expensive, making it difficult to use in large-scale experiments.
将来の方向性
There are a number of potential future directions for the use of NFPA in scientific research. One potential direction is the use of NFPA as an inhibitor of enzymes involved in drug metabolism. Additionally, NFPA could be used to study the effects of drugs on the nervous system and the immune system. Another potential direction is the use of NFPA to study the effects of environmental factors on the body. Finally, NFPA could be used to study the effects of drugs on the cardiovascular system.
合成法
NFPA is synthesized by a multi-step process that begins with the reaction of 5-nitrofuran-2-ylprop-2-enamide and hydroxylamine hydrochloride. This reaction produces N'-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamidenitrofuran-2-ylprop-2-enamide, which is then reacted with sodium methoxide to form N-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamide. This reaction is typically carried out in a two-phase system, with the organic phase containing the reactants and the aqueous phase containing the sodium methoxide. The reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-3 atmospheres.
特性
IUPAC Name |
(E)-N'-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c8-6(9-11)3-1-5-2-4-7(14-5)10(12)13/h1-4,11H,(H2,8,9)/b3-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXLRNQXCZVDOH-HNQUOIGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamide | |
CAS RN |
4928-23-8 | |
| Record name | N'-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B6597366.png)
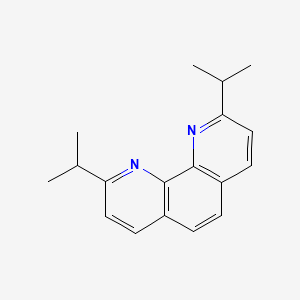
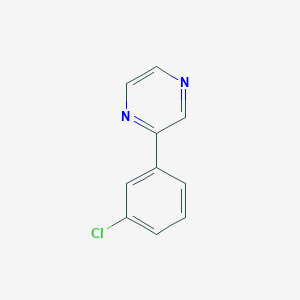



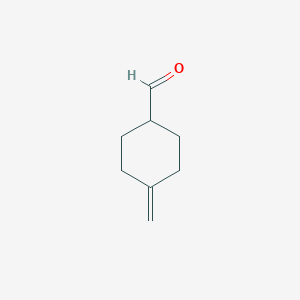
![4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B6597415.png)
![3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid hydrochloride](/img/structure/B6597436.png)
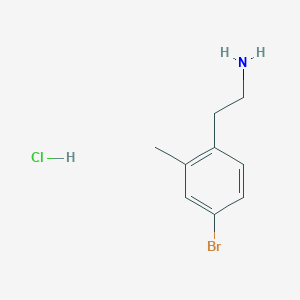
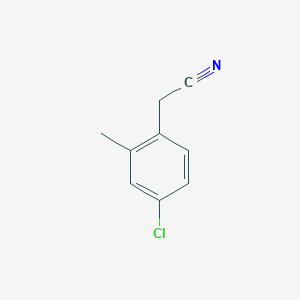
![rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate](/img/structure/B6597473.png)
